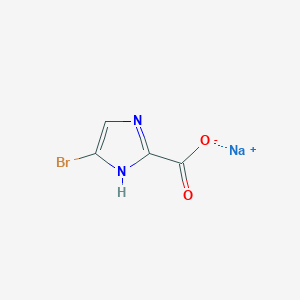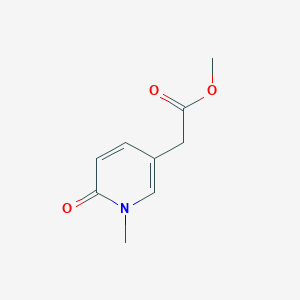
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene is an organic compound that features a benzene ring substituted with a bromine atom, a tert-butoxy group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene typically involves the reaction of 2-fluorobenzene with a tert-butyl bromide derivative under specific conditions. One common method involves the use of a strong base, such as sodium hydride, to deprotonate the tert-butyl alcohol, followed by the addition of 2-fluorobenzene and a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide or hydroxide ions, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases like potassium tert-butoxide.
Oxidation and Reduction: The tert-butoxy group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide or sodium hydroxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Elimination: Strong bases such as potassium tert-butoxide in non-polar solvents (e.g., hexane) are typical.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
Substitution: Products like 1-(2-Cyano-1-(tert-butoxy)ethyl)-2-fluorobenzene.
Elimination: Formation of alkenes such as 1-(tert-butoxy)ethyl-2-fluorobenzene.
Oxidation/Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, influencing its binding affinity and activity . The tert-butoxy group can also affect the compound’s solubility and stability, further modulating its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromoethyl)-2-fluorobenzene: Lacks the tert-butoxy group, resulting in different reactivity and properties.
1-(2-Bromo-1-(methoxy)ethyl)-2-fluorobenzene: Contains a methoxy group instead of a tert-butoxy group, leading to variations in steric and electronic effects.
1-(2-Chloro-1-(tert-butoxy)ethyl)-2-fluorobenzene:
Uniqueness
1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, along with the bulky tert-butoxy group. This combination of substituents imparts distinct steric and electronic properties, making the compound valuable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C12H16BrFO |
|---|---|
Poids moléculaire |
275.16 g/mol |
Nom IUPAC |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-fluorobenzene |
InChI |
InChI=1S/C12H16BrFO/c1-12(2,3)15-11(8-13)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3 |
Clé InChI |
WPAYNGIKLZVSPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(CBr)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


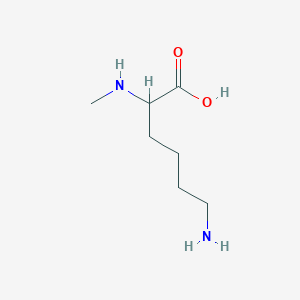

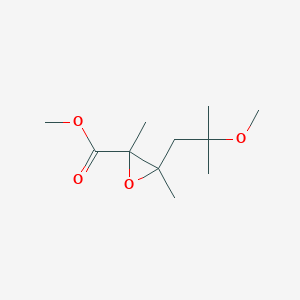
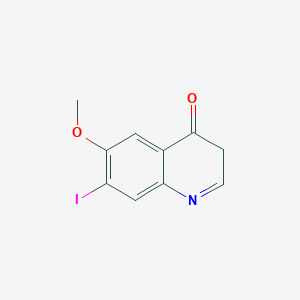

![6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)

![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-bis(trifluoromethyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B15328679.png)
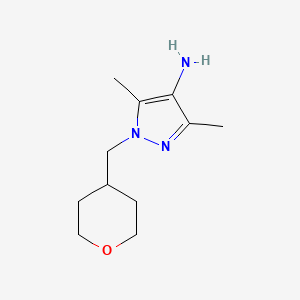

![Methyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B15328689.png)
